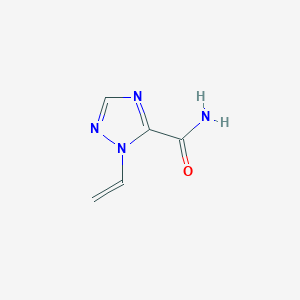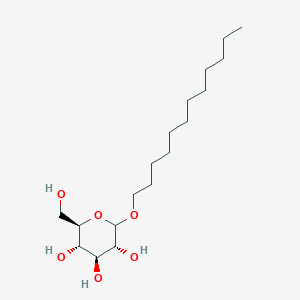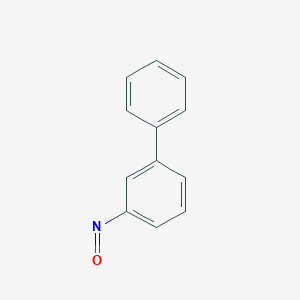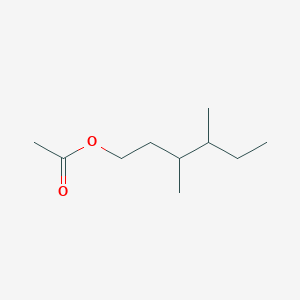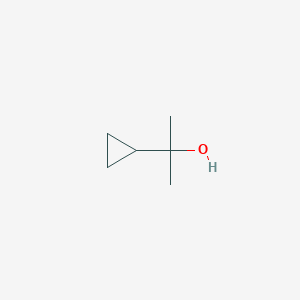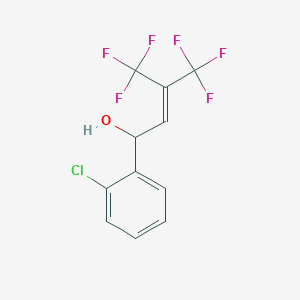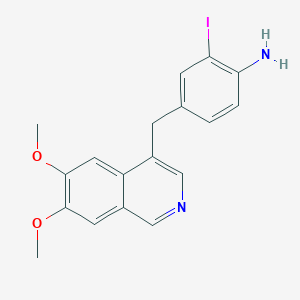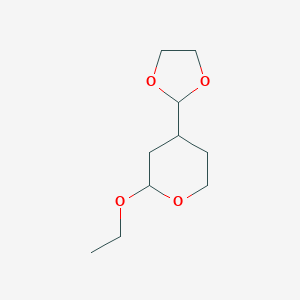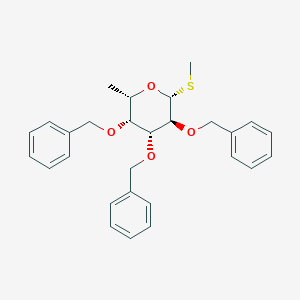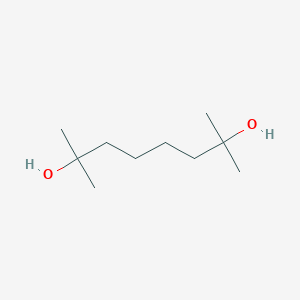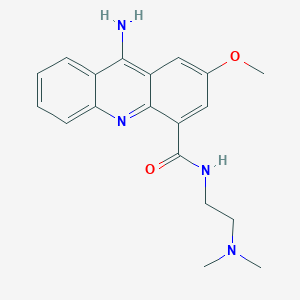
7,25-Dihydroxycholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,25-Dihydroxycholesterol (7,25-OHC) is a cholesterol metabolite that plays an essential role in regulating cholesterol homeostasis in the body. It is synthesized from cholesterol in the liver and other peripheral tissues, and its levels are regulated by a feedback mechanism that involves the liver X receptor (LXR) and the sterol regulatory element-binding protein (SREBP) pathway. In recent years, 7,25-OHC has gained much attention due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 7,25-Dihydroxycholesterol involves its interaction with various receptors and signaling pathways in the body. It can activate the LXR pathway, which regulates cholesterol homeostasis and lipid metabolism. It also interacts with the SREBP pathway, which regulates the expression of genes involved in cholesterol synthesis and uptake. In addition, 7,25-Dihydroxycholesterol can activate the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
7,25-Dihydroxycholesterol has various biochemical and physiological effects on the body. It can regulate cholesterol homeostasis by inhibiting the expression of genes involved in cholesterol synthesis and uptake. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 7,25-Dihydroxycholesterol can induce apoptosis in cancer cells and inhibit cell proliferation. It also has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7,25-Dihydroxycholesterol in lab experiments is its ability to regulate cholesterol homeostasis and lipid metabolism. It can also induce apoptosis in cancer cells and reduce inflammation. However, one of the limitations of using 7,25-Dihydroxycholesterol is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate controls and dosages when conducting experiments with 7,25-Dihydroxycholesterol.
Direcciones Futuras
There are several future directions for research on 7,25-Dihydroxycholesterol. One area of research is the development of novel therapeutic agents that target the LXR and SREBP pathways. Another area of research is the exploration of the potential role of 7,25-Dihydroxycholesterol in regulating immune responses and inflammation. In addition, further studies are needed to investigate the potential neuroprotective effects of 7,25-Dihydroxycholesterol and its role in cognitive function. Overall, 7,25-Dihydroxycholesterol has significant potential as a therapeutic agent in various diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Métodos De Síntesis
The synthesis of 7,25-Dihydroxycholesterol involves the enzymatic conversion of cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), which is expressed in the liver and other peripheral tissues. The reaction is catalyzed by the addition of a hydroxyl group to the 25th carbon of the cholesterol molecule, resulting in the formation of 25-hydroxycholesterol (25-OHC). 25-OHC is then converted to 7,25-Dihydroxycholesterol by the enzyme 25-hydroxycholesterol 7-alpha-hydroxylase (CYP7B1).
Aplicaciones Científicas De Investigación
7,25-Dihydroxycholesterol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, atherosclerosis, and neurodegenerative diseases. Studies have shown that 7,25-Dihydroxycholesterol can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It also has anti-inflammatory properties and can reduce the risk of atherosclerosis by inhibiting the formation of foam cells. In addition, 7,25-Dihydroxycholesterol has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Número CAS |
107655-65-2 |
|---|---|
Fórmula molecular |
C27H46O3 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23?,24+,26+,27-/m1/s1 |
Clave InChI |
BQMSKLCEWBSPPY-BXGICBJUSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Sinónimos |
7,25-dihydroxycholesterol 7,25-dihydroxycholesterol, (3beta,7alpha)-isomer 7,25-dihydroxycholesterol, (3beta,7beta)-isomer 7,25-OHC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



